![molecular formula C6H4ClN3O B3024609 7-Chloroimidazo[1,2-c]pyrimidin-5-ol CAS No. 56817-09-5](/img/structure/B3024609.png)
7-Chloroimidazo[1,2-c]pyrimidin-5-ol
Overview
Description
7-Chloroimidazo[1,2-c]pyrimidin-5-ol (CAS: 56817-09-5) is a heterocyclic compound featuring a fused imidazole-pyrimidine scaffold. Its structure includes a chlorine substituent at position 7 and a hydroxyl group at position 5 (Figure 1). This compound is synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal under reflux conditions, yielding an 86% isolated product . The chloro group at position 7 plays a critical role in directing regioselectivity during glycosylation reactions, as demonstrated by its use in synthesizing ribofuranosyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazo[1,2-c]pyrimidine core. The final step involves chlorination to introduce the chlorine atom at the 7-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 undergoes nucleophilic substitution, enabling functionalization of the heterocyclic core.
Key Reactions:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups. For example, reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole yields 7-(1-((2-(trimethylsilyl)ethoxymethyl)-1H-pyrazol-4-yl)imidazo[1,2-c]pyrimidin-5(6H)-one under reflux with K₃PO₄ and Pd₂(dba)₃ in iPrOH/H₂O .
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Suzuki Coupling | Pd₂(dba)₃, K₃PO₄, iPrOH/H₂O, 24h reflux | Aryl-substituted derivative | 55–70% |
Cyclization Reactions
The compound participates in cycloaddition and annulation reactions to form extended polyheterocycles.
Example:
-
Intramolecular Cyclization : Under basic conditions (e.g., K₂CO₃ in DMF), the hydroxyl group at position 5 facilitates ring expansion, forming fused tricyclic systems.
Oxidation and Reduction
The hydroxyl and chloro groups enable redox transformations:
Oxidation:
-
Hydroxyl to Ketone : Treatment with Dess-Martin periodinane oxidizes the hydroxyl group to a ketone, forming 7-chloroimidazo[1,2-c]pyrimidin-5-one.
Reduction:
-
Chlorine to Hydrogen : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, yielding imidazo[1,2-c]pyrimidin-5-ol.
Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
Oxidation | Dess-Martin periodinane, CH₂Cl₂, RT | 7-Chloroimidazo[1,2-c]pyrimidin-5-one | >90% | |
Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Imidazo[1,2-c]pyrimidin-5-ol | 85% |
Hydroxyl Group Reactions:
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH converts the hydroxyl group to an ether.
-
Esterification : Reaction with acetyl chloride forms the corresponding acetate ester.
Stability and Reactivity Trends
-
pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C .
Comparative Reactivity with Analogues
Compound | Substituent | Reactivity with NaOMe | Reference |
---|---|---|---|
This compound | Cl, OH | Rapid substitution (t₁/₂ = 30 min) | |
7-Bromoimidazo[1,2-c]pyrimidin-5-ol | Br, OH | Slower substitution (t₁/₂ = 2h) | |
5-Methylimidazo[1,2-c]pyrimidin-4(5H)-one | CH₃, O | No substitution observed |
Scientific Research Applications
Medicinal Chemistry Applications
Lead Compound in Drug Development
7-Chloroimidazo[1,2-c]pyrimidin-5-ol serves as a lead compound for developing new drugs targeting various diseases, particularly in oncology. Its derivatives have been synthesized to inhibit ATR (Ataxia Telangiectasia and Rad3-related protein) kinase, which is crucial in cancer cell proliferation and survival.
Compound | Target | Activity | Reference |
---|---|---|---|
ABI Derivatives | ATR Kinase | Inhibition | |
JAK Kinase Inhibitors | Autoimmune Diseases | Therapeutic Potential |
Biological Activity
The compound exhibits notable biological activities, including:
- Anticancer Activity : Demonstrated antiproliferative effects against various cancer cell lines (e.g., MCF-7 and HCT-116) with IC₅₀ values ranging from 45 to 97 nM.
- Enzyme Inhibition : Acts as an inhibitor for enzymes like CYP1A2, influencing drug metabolism and detoxification processes.
Material Science Applications
This compound is utilized in the synthesis of advanced materials due to its optoelectronic properties. It has potential applications in:
- Optoelectronic Devices : Used in the development of sensors and emitters for imaging technologies.
- Polymer Chemistry : Serves as a building block for creating novel polymeric materials with enhanced properties.
Organic Chemistry Applications
The compound is a valuable starting material in organic synthesis:
- Synthesis of Azabenzimidazoles : It is involved in the preparation of azabenzimidazole derivatives that exhibit significant biological activities.
Reaction Type | Yield (%) | Methodology |
---|---|---|
Phosphorylation | 53% | Column Chromatography |
Case Study 1: Anticancer Activity
In vitro studies have shown that this compound derivatives significantly inhibit the growth of cancer cell lines by interfering with critical signaling pathways involved in cell proliferation. For example, one study reported substantial cytotoxicity against breast cancer cells (MCF-7), demonstrating its potential as a therapeutic agent.
Case Study 2: JAK Kinase Inhibition
Research has highlighted the efficacy of this compound as a JAK kinase inhibitor. The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriasis. The mechanism involves inhibiting JAK kinases that are integral to cytokine signaling pathways.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-c]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- Tautomerism: Exists in equilibrium between the enol (5-ol) and keto (5-one) forms, with the latter often reported in synthetic intermediates .
Comparison with Structurally Similar Compounds
Substituted Imidazo[1,2-c]pyrimidines
7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one
- Structure : Chlorine at position 7, keto group at position 4.
- Synthesis : Catalytic dehalogenation of 2,7-dichloro derivatives yields this compound, which is pivotal in nucleoside analog synthesis .
- Key Difference : The keto form enhances electrophilicity at position 5, making it reactive in glycosylation compared to the hydroxyl form .
8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine
5-Chloro-7-(trifluoromethyl)imidazo[1,2-c]pyrimidine
- Structure : Trifluoromethyl group at position 7.
- Properties : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
Table 1 : Substituent Effects on Imidazo[1,2-c]pyrimidines
Imidazo[1,2-a]pyrimidines
6-(2-Chlorobenzyl)-1-(4-chlorophenyl)-7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
- Structure : Fused imidazo[1,2-a]pyrimidine with dihydro substitution.
- Crystal Data : Exhibits intramolecular hydrogen bonding (C–H⋯O/N), stabilizing a planar conformation .
- Key Difference : The [1,2-a] fusion alters electronic distribution, reducing electrophilicity compared to [1,2-c] analogs.
7-Chloroimidazo[1,2-a]pyrimidin-5-amine
- Structure: Amino group at position 5.
- Properties : Higher solubility in polar solvents due to the amine group, contrasting with the hydroxyl group’s tautomerism in the target compound .
Triazolo[1,5-a]pyrimidines
7-Chloro-5-phenethyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- Structure : Triazole-pyrimidine hybrid with a phenethyl group.
- Applications : Used in kinase inhibition studies, highlighting the impact of heterocycle variation on bioactivity .
Table 2 : Heterocyclic System Comparison
Compound Type | Core Structure | Bioactivity/Use Case |
---|---|---|
Imidazo[1,2-c]pyrimidin-5-ol | Fused imidazole-pyrimidine | Nucleoside synthesis |
Triazolo[1,5-a]pyrimidine | Triazole-pyrimidine | Kinase inhibition |
Biological Activity
7-Chloroimidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H4ClN3O
- Appearance : Pale-yellow to yellow-brown solid
- Solubility : Soluble in organic solvents, demonstrating favorable properties for biological assays.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving reactions with phosphoryl chloride or other halogenating agents. The following table summarizes a common synthetic route:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Heating with phosphoryl chloride at 120°C | ~53% |
2 | Purification via column chromatography | High purity |
Biological Activity
This compound exhibits a range of biological activities:
- Kinase Inhibition : It has been identified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various signaling pathways related to immune responses and cancer progression. The mechanism involves ATP-competitive inhibition, preventing phosphorylation activity critical for cellular signaling.
- Anti-Cancer Properties : Studies indicate that this compound can inhibit key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects in cancer cells. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although more research is needed to elucidate the specific mechanisms involved.
The primary mechanism of action for this compound is through its interaction with specific kinases. By binding to the ATP-binding site of Syk, it inhibits downstream signaling pathways that are vital for cell survival and proliferation. This inhibition can lead to:
- Altered Gene Expression : The compound may influence gene expression patterns by modulating kinase activity.
- Impact on Cellular Signaling : It disrupts various signaling cascades associated with cancer and inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies :
- Animal Models :
- Comparative Analysis :
Q & A
Q. Basic: What are the optimized synthetic routes for 7-chloroimidazo[1,2-c]pyrimidin-5-ol, and how is its structure confirmed?
Answer:
The synthesis typically involves cyclization of 4-amino-6-chloro-2-pyrimidinol (prepared from 2-methylthio-4-amino-6-pyrimidinol via chlorination with POCl₃) with bromoacetaldehyde diethyl acetal in refluxing aqueous media, yielding 7-chloroimidazo[1,2-c]pyrimidin-5-one in 86% yield . Structural confirmation relies on multinuclear NMR spectroscopy:
- ¹H NMR (DMSO-d₆): Singlet at δ 6.46 (C2H), doublets at δ 7.54 (C2H) and δ 7.24 (C3H) .
- ¹³C NMR : Key shifts include C2 (δ 106.2), C3 (δ 121.8), and C5 (δ 156.4), consistent with imidazo-pyrimidine core .
X-ray crystallography (if applicable) can further validate the planar heterocyclic system.
Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns regiochemistry and substituent effects. For glycosylated derivatives, anomeric protons (e.g., δ 5.85–6.23) and coupling constants (J₁,₂ ≈ 4.5 Hz) distinguish α/β configurations .
- Table I (¹³C Shifts) : Compare anion vs. nucleoside shifts (e.g., C2: δ 106.2 in parent vs. δ 108.9 in β-anomer) .
- TLC/Column Chromatography : Monitors reaction progress and separates anomers (e.g., silicic acid columns for glycosides) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Q. Advanced: How does the chloro substituent influence reactivity and regioselectivity in glycosylation reactions?
Answer:
The 7-chloro group exerts a strong meta-directing effect during glycosylation, favoring N1 ribosylation over N3. This is attributed to electron-withdrawing effects deactivating adjacent nitrogens, as shown in reactions with 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide . Key observations:
- Anomeric Mixture Formation : Reactions yield ~1:1 α/β anomers, separable via fractional crystallization (methanol) .
- Catalyst Effects : Friedel-Crafts conditions (SnCl₄) enhance α-anomer selectivity (64% yield) by stabilizing oxocarbenium intermediates .
Q. Advanced: What challenges arise in separating anomeric glycosylation products, and how are they resolved?
Answer:
Challenges :
- Similar polarity of α/β anomers complicates chromatographic separation.
- Overlapping NMR signals in non-derivatized forms.
Solutions :
- Isopropylidenation : Convert nucleosides to 2',3'-O-isopropylidene derivatives.
- ¹H NMR Differentiation : α-anomers show Δδ = 0.23 ppm for isopropylidene methyls; β-anomers exhibit Δδ ≈ 0 ppm .
- Crystallization : β-anomers (e.g., compound 11 ) crystallize preferentially from methanol .
Q. Advanced: Why do catalytic dehalogenation methods fail for certain this compound derivatives?
Answer:
Limitations of Hydrogenation :
- Steric Hindrance : Bulky substituents near the chloro group (e.g., 5-substituted 2,7-dichloro analogs) impede Pd/C catalyst access .
- Electronic Effects : Electron-deficient pyrimidine rings reduce catalytic activity.
Alternative Strategies :
- Metal-Free Conditions : Use of NaBH₄ or photochemical reduction may bypass steric constraints.
- Directed C–H Activation : Transition-metal catalysts (e.g., Ru) for selective dehalogenation .
Q. Advanced: How does the crystal packing of this compound derivatives inform solid-state properties?
Answer:
- Intermolecular Interactions : O–H···O hydrogen bonds and weak C–H···Cl contacts stabilize crystal lattices (e.g., monoclinic P2₁/c symmetry with a = 11.45 Å, β = 96.28°) .
- Thermal Stability : Planar stacking enhances melting points (>200°C), critical for pharmaceutical formulation .
Properties
IUPAC Name |
7-chloro-6H-imidazo[1,2-c]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORDDYJPVSRHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612327 | |
Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56817-09-5 | |
Record name | 7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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